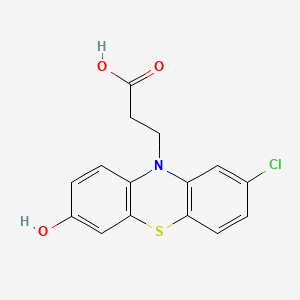
2,2,2-Trichloroethyl (chlorosulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl (chlorosulfonyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,2-Trichloroethyl (chlorosulfonyl)carbamate can be synthesized through the reaction of 2,2,2-trichloroethanol with chlorosulfonyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
CCl3CH2OH+ClSO2NCO→CCl3CH2OCONHSO2Cl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethyl (chlorosulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,2-trichloroethanol and chlorosulfonic acid.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used to modify the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as carbamates, ureas, and thiocarbamates can be formed.
Hydrolysis Products: The primary products of hydrolysis are 2,2,2-trichloroethanol and chlorosulfonic acid.
Applications De Recherche Scientifique
2,2,2-Trichloroethyl (chlorosulfonyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the protection of functional groups and the formation of carbamate linkages.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2,2-trichloroethyl (chlorosulfonyl)carbamate involves the formation of reactive intermediates that can interact with various molecular targets. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify functional groups in target molecules, leading to the formation of stable carbamate linkages.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trichloroethyl chloroformate
- 2,2,2-Trichloroethyl carbamate
- Chlorosulfonyl isocyanate
Uniqueness
2,2,2-Trichloroethyl (chlorosulfonyl)carbamate is unique due to its dual functionality, combining the reactivity of both the trichloroethyl and chlorosulfonyl groups. This dual reactivity allows for a broader range of chemical transformations compared to similar compounds that possess only one reactive group.
Propriétés
Numéro CAS |
50881-33-9 |
|---|---|
Formule moléculaire |
C3H3Cl4NO4S |
Poids moléculaire |
290.9 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl N-chlorosulfonylcarbamate |
InChI |
InChI=1S/C3H3Cl4NO4S/c4-3(5,6)1-12-2(9)8-13(7,10)11/h1H2,(H,8,9) |
Clé InChI |
XNJXQYOLNMZHPV-UHFFFAOYSA-N |
SMILES canonique |
C(C(Cl)(Cl)Cl)OC(=O)NS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14670192.png)
phosphanium](/img/structure/B14670196.png)



![Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo-](/img/structure/B14670207.png)


![6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14670230.png)
![7-[2-(Diethylamino)ethoxy]-2,4,7,9-tetramethyldec-5-YN-4-OL](/img/structure/B14670233.png)



